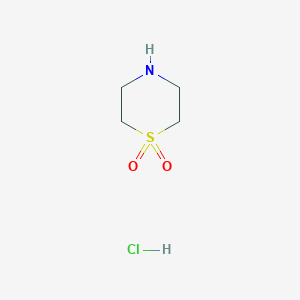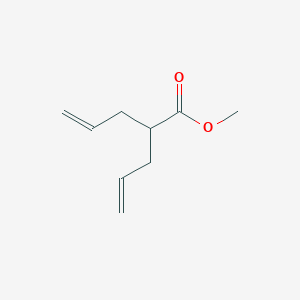
Methyl 2-prop-2-enylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-prop-2-enylpent-4-enoate is a chemical compound that belongs to the family of esters. It is commonly used in various fields, including medical, environmental, and industrial research . This compound is known for its unique structure and properties, which make it valuable in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-prop-2-enylpent-4-enoate can be synthesized through several methods. One common method involves the addition of acetic acid to acetylene in the presence of zinc acetate as a catalyst at temperatures ranging from 170-250°C . Another method involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
Industrial Production Methods: In industrial settings, this compound is produced through bulk polymerization from vinyl acetate using benzoyl peroxide as an initiator . Alternatively, it can be synthesized using polyvinyl alcohol as a dispersant in a solvent at a specific temperature .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-prop-2-enylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and strong bases such as sodium hydride and sodium amide . The reaction conditions often involve mild temperatures and functional group-tolerant environments .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the products are typically biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-prop-2-enylpent-4-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic applications . In industry, it is used in the production of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of methyl 2-prop-2-enylpent-4-enoate involves its hydrolysis to form acrylic acid, which is a detoxification mechanism . This compound interacts with various molecular targets and pathways, including alpha-adrenergic receptors and the aromatic L-amino acid decarboxylase enzyme .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-prop-2-enylpent-4-enoate can be compared with other similar compounds such as methyl acrylate and ethyl acrylate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific ester structure and its versatility in various scientific and industrial applications .
List of Similar Compounds:- Methyl acrylate
- Ethyl acrylate
- Vinyl acetate
- Polyvinyl acetate
Eigenschaften
IUPAC Name |
methyl 2-prop-2-enylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQQNHWMYXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
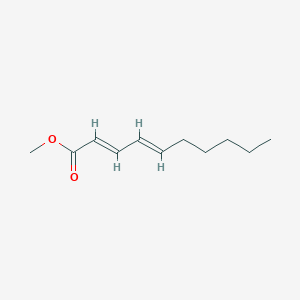
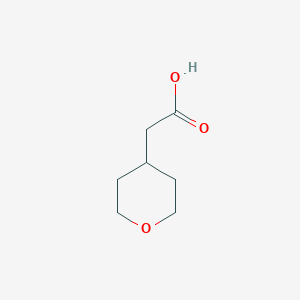

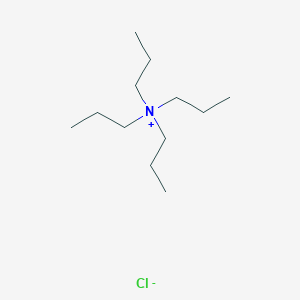
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
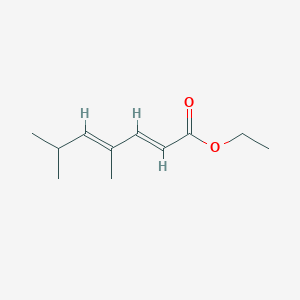
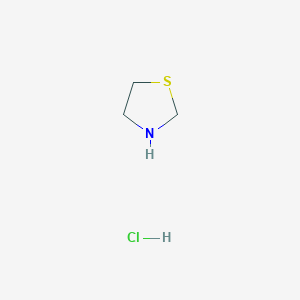
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
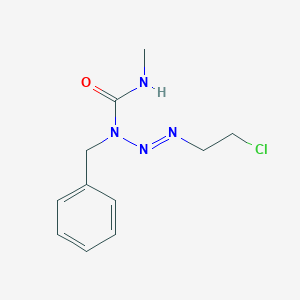
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
